5-(3-Azabicyclo[3.1.0]hexane-3-carbonyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Azabicyclo[3.1.0]hexane-3-carbonyl)pyridine-2-carboxylic acid is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and pharmaceuticals. The bicyclic structure, specifically the 3-azabicyclo[3.1.0]hexane moiety, imparts significant rigidity and conformational constraint, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Azabicyclo[3.1.0]hexane-3-carbonyl)pyridine-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the cyclopropanation of pyrrolines or maleimides using various reagents and catalysts. For instance, the photochemical decomposition of CHF2-substituted pyrazolines has been reported as an effective route . This method offers the advantages of mild reaction conditions and good functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Transition metal-catalyzed reactions, such as palladium-catalyzed cyclopropanation, are often employed due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
5-(3-Azabicyclo[3.1.0]hexane-3-carbonyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide, are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(3-Azabicyclo[3.1.0]hexane-3-carbonyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which 5-(3-Azabicyclo[3.1.0]hexane-3-carbonyl)pyridine-2-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic featuring a related bicyclic framework.
Duocarmycin: A natural antitumor antibiotic with structural similarities.
Uniqueness
What sets 5-(3-Azabicyclo[3.1.0]hexane-3-carbonyl)pyridine-2-carboxylic acid apart from these compounds is its specific combination of the 3-azabicyclo[3.1.0]hexane moiety with the pyridine-2-carboxylic acid group.
Properties
IUPAC Name |
5-(3-azabicyclo[3.1.0]hexane-3-carbonyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(14-5-8-3-9(8)6-14)7-1-2-10(12(16)17)13-4-7/h1-2,4,8-9H,3,5-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFZUDDLLHRLSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)C(=O)C3=CN=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.